
1,1,1-Trifluoro-3-isocyanopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-isocyanopropane is an organic compound characterized by the presence of trifluoromethyl and isocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-isocyanopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-chloropropane with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:
CF3CH2CH2Cl+NaOCN→CF3CH2CH2NCO+NaCl
The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-3-isocyanopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran, toluene.
Catalysts: Tertiary amines, organotin compounds.
Major Products Formed:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-isocyanopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-3-isocyanopropane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Sites: Amines, alcohols, thiols on target molecules.
Pathways: Formation of ureas, carbamates, and thiocarbamates through nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-isocyanopropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-iodopropane: Similar in structure but contains an iodine atom instead of an isocyanate group. It is used in different synthetic applications and has distinct reactivity.
1,1,1-Trifluoro-3-chloropropane: Precursor in the synthesis of this compound. It is less reactive and used in different contexts.
1,1,1-Trifluoro-3,3-dimethoxypropane: Contains dimethoxy groups instead of an isocyanate group, leading to different chemical properties and applications.
Uniqueness: The presence of both trifluoromethyl and isocyanate groups in this compound imparts unique reactivity and stability, making it a versatile compound in synthetic organic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C4H4F3N |
|---|---|
Poids moléculaire |
123.08 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-isocyanopropane |
InChI |
InChI=1S/C4H4F3N/c1-8-3-2-4(5,6)7/h2-3H2 |
Clé InChI |
FSRQSFQXULPTIC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




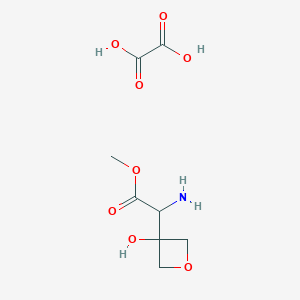
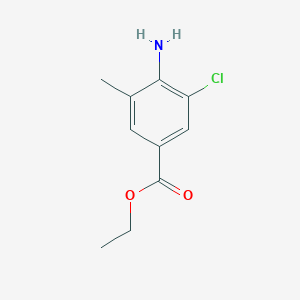
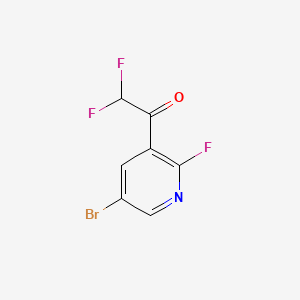
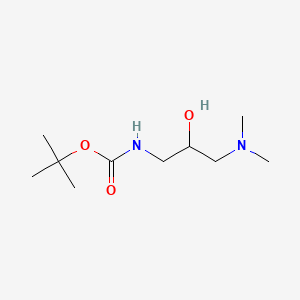

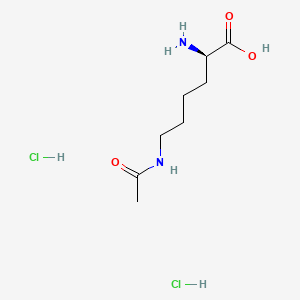


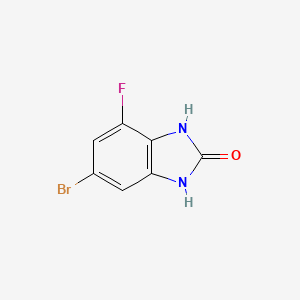
![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
